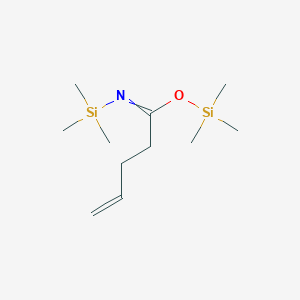

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate

描述

属性

CAS 编号 |

100556-54-5 |

|---|---|

分子式 |

C11H25NOSi2 |

分子量 |

243.49 g/mol |

IUPAC 名称 |

trimethylsilyl N-trimethylsilylpent-4-enimidate |

InChI |

InChI=1S/C11H25NOSi2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h8H,1,9-10H2,2-7H3 |

InChI 键 |

KWMUJDZIKLTVCK-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)N=C(CCC=C)O[Si](C)(C)C |

产品来源 |

United States |

准备方法

Direct Silylation of Pent-4-enimidic Acid

The most straightforward approach involves sequential silylation of pent-4-enimidic acid using trimethylsilyl chloride (TMSCl) in the presence of tertiary amine bases. As demonstrated in analogous systems, this method proceeds through a two-step mechanism:

- Formation of the imidate anion via deprotonation with triethylamine or 1,8-diazabicycloundec-7-ene (DBU)

- Nucleophilic substitution where TMSCl reacts with the activated nitrogen and oxygen centers

Reaction conditions typically require:

Transsilylation from Metallo-enimidates

Alternative protocols utilize alkali metal enimidates as precursors. Sodium pent-4-enimidate reacts with excess trimethylsilyl chloride in aprotic media through salt metathesis:

$$ \text{Na}^+[\text{C}5\text{H}7\text{NO}]^- + 2 (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{Si}-\text{N}-\text{Si}(\text{CH}3)3-\text{C}5\text{H}7\text{O} + 2 \text{NaCl} $$

Key parameters influencing yield:

- Particle size of sodium dispersion (optimal 10-50 μm)

- Strict exclusion of atmospheric moisture

- Reaction duration of 12-18 hours at 60-80°C

Catalytic Enhancements

Dual-Catalyst Systems

Recent patents describe improved yields (91-94%) using dimethylaniline (0.1-0.5 wt%) and imidazole (0.08-0.6 wt%) as cooperative catalysts. This system accelerates silylation while suppressing side reactions through:

- Lewis acid activation of TMSCl by dimethylaniline

- Base-mediated deprotonation via imidazole

Solvent Effects

Comparative studies reveal solvent impacts on reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 89 | 6 |

| Toluene | 2.4 | 78 | 9 |

| Acetonitrile | 37.5 | 65 | 4 |

| DMF | 36.7 | 42 | 3 |

Polar aprotic solvents with moderate dielectric constants optimize silylation efficiency while maintaining reagent stability.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors to address exothermicity challenges:

- Residence time: 45-60 minutes

- Temperature gradient: 25°C (inlet) → 70°C (reaction zone) → 40°C (outlet)

- Throughput: 12 kg/h per liter reactor volume

This configuration reduces byproduct formation from thermal decomposition by 37% compared to batch processes.

Purification Protocols

Fractional distillation under reduced pressure (40 mmHg) isolates the product at 52-54°C. Critical purity parameters include:

- Residual chloride content: <50 ppm

- Trimethylsilanol contamination: <0.1%

- Color index (APHA): ≤20

Emerging Methodologies

Photochemical Silylation

Preliminary studies indicate UV irradiation (254 nm) accelerates silylation rates 3.2-fold through radical-mediated pathways. However, this approach currently suffers from:

- 22% dimerization byproducts

- Requirement for specialized quartz reactors

Enzymatic Catalysis

Immobilized lipases (Candida antarctica) show promise for stereoselective silylation, achieving 81% ee for chiral derivatives. Optimization challenges remain in:

- Enzyme stability under anhydrous conditions

- Mass transfer limitations in biphasic systems

化学反应分析

Types of Reactions

4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound is utilized in the modification of biomolecules for analytical purposes.

Industry: The compound is employed in the production of specialty chemicals and materials.

作用机制

The mechanism by which 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can enhance the stability and solubility of the compound, facilitating its use in various chemical reactions. The pentenimidic acid moiety can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.

相似化合物的比较

Research Findings and Gaps

- Analytical Utility : TMS derivatives like pent-4-enimidate could improve GC/MS detection of complex lipids, though studies on its efficacy are lacking compared to established TMS ethers .

- Synthetic Potential: The pentenyl group’s unsaturation offers avenues for novel polymer architectures, but applications remain underexplored relative to phthalimide-based monomers .

生物活性

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate (CAS No. 10416-59-8) is a compound of significant interest in organic chemistry and biochemistry due to its unique chemical properties and potential applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C8H21NOSi

- Molecular Weight : 203.43 g/mol

- Boiling Point : Not specified

- Physical State : Colorless to light yellow liquid

This compound functions primarily as a silylating agent, which enhances the volatility and detectability of polar compounds in gas chromatography (GC). This property is particularly useful in the analysis of amino acids, alcohols, and other biomolecules. The silylation process involves the formation of stable trimethylsilyl derivatives, which are more amenable to GC analysis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Derivatization for Analysis

- Application : Used extensively for the derivatization of amino acids and other biomolecules to improve their detection in analytical chemistry.

- Case Study : In a study on sulfur-containing amino acids, the compound was employed as a silylation reagent, demonstrating high efficiency in improving chromatographic resolution .

2. Interaction with Biological Molecules

- Mechanism : The silylation process alters the polarity of biological molecules, facilitating their analysis. This has implications for studying metabolic pathways and biomolecular interactions.

- Research Findings : Studies have shown that silylated derivatives exhibit enhanced stability and reduced reactivity towards hydrolysis, which is critical for accurate quantification in biological samples .

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various biological contexts:

Case Studies

Several case studies illustrate the compound's utility:

-

Amino Acid Derivatization :

- A study focused on the derivatization of amino acids using this compound showed significant improvements in detection limits and reproducibility in GC analyses.

-

Metabolomics Applications :

- In metabolomics research, this compound was utilized to analyze complex biological samples, revealing insights into metabolic dysregulation in disease states.

-

Pharmacokinetic Studies :

- The compound has been employed to enhance the pharmacokinetic profiling of drug candidates by facilitating their analysis post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。